Boc-Dap(Boc)-OH.DCHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

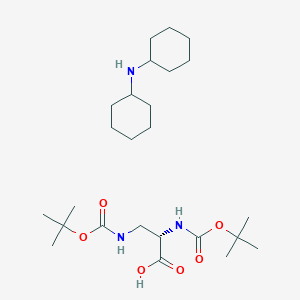

Boc-Dap(Boc)-OH.DCHA, also known as this compound, is a useful research compound. Its molecular formula is C25H47N3O6 and its molecular weight is 485.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Boc-Dap(Boc)-OH.DCHA, also known as (2S)-2,3-bis(tert-butoxycarbonylamino)propanoic acid with N-cyclohexylcyclohexanamine, is a compound characterized by its unique structural features and potential applications in peptide synthesis. It serves as a building block for incorporating diaminopropionic acid (Dap) into peptides, which can enhance the stability and resistance to enzymatic degradation of these peptides. The molecular formula of this compound is C25H47N3O6, with a molecular weight of approximately 485.66 g/mol and an observed specific rotation of [α]20/D +5.5±1° in a methanol-water mixture (1:1) .

The biological activity of this compound is primarily derived from its role as a peptide building block. Peptides incorporating Dap have been shown to exhibit enhanced properties such as improved stability and altered pH responsiveness, making them suitable for various therapeutic applications, including drug delivery systems . Dap-rich peptides can facilitate endosomal escape and nucleic acid delivery due to their unique charge characteristics during pH changes.

Case Studies and Research Findings

- Peptide Synthesis and Characterization : Research has demonstrated that the incorporation of this compound into peptide sequences can lead to peptides with tailored properties. For instance, studies have highlighted the successful synthesis of Dap-rich peptides that respond effectively at higher pH levels compared to histidine-containing analogs, enhancing their potential for drug delivery applications .

- Cellular Uptake and Efficacy : A study involving A549 adenocarcinomic human alveolar basal epithelial cells and MCF-7 human breast cancer cells showed that Dap-rich peptides significantly improved plasmid DNA and siRNA transfer efficiency. This suggests that modifications using this compound can enhance cellular uptake mechanisms .

- Toxicity Assessments : Investigations into the toxicity of Dap in its primary amine form revealed that modifications using this compound could mitigate toxicity by disrupting intermolecular hydrogen bonding networks through alkylation of Dap side chain amino groups . This finding is crucial for developing safer therapeutic agents.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc-Dap-OH | C13H24N2O4 | Lacks DCHA moiety; simpler structure |

| Mal-Dap(Boc)-OH·DCHA | C25H47N3O6 | Contains maleic acid derivative |

| Fmoc-Dap-OH | C17H20N2O4 | Uses Fmoc protecting group instead |

| Boc-Dap(Boc)-OH·DCHA | C25H47N3O6 | Unique combination of protective groups enhancing solubility |

科学的研究の応用

Peptide Synthesis

Role as a Building Block

Boc-Dap(Boc)-OH.DCHA is primarily utilized in the synthesis of peptides, particularly those incorporating diaminopropionic acid (Dap). Dap is a non-natural amino acid known for enhancing the stability and resistance to enzymatic degradation of peptides. This compound allows researchers to create novel peptides with tailored properties, which are crucial for therapeutic applications.

Key Features

- Increased Stability : Peptides synthesized with this compound exhibit improved stability compared to traditional amino acids.

- Enzymatic Resistance : The incorporation of Dap contributes to resistance against enzymatic degradation, making these peptides suitable for drug development.

Drug Development

Therapeutic Applications

The unique properties of this compound make it valuable in the development of peptide-based drugs. Researchers have leveraged its characteristics to create novel drug candidates, particularly in oncology and immunology.

Case Study: Enhanced Drug Delivery

A study demonstrated that Dap-rich peptides significantly improved the delivery efficiency of plasmid DNA and siRNA in cancer cell lines (A549 and MCF-7). This suggests that modifications using this compound can enhance cellular uptake mechanisms, making it a promising candidate for targeted therapies.

Bioconjugation

Linker Applications

this compound serves as a linker in antibody-drug conjugates (ADCs), facilitating the attachment of cytotoxic drugs to antibodies. This targeted approach enhances the efficacy of chemotherapeutic agents while minimizing off-target effects.

Mechanism

- Thioether Linkages : The compound can form stable thioether linkages with thiol-containing compounds, crucial for successful drug delivery systems.

- Stability in Aqueous Conditions : The conjugation reaction between thiol and maleimide becomes stable in open ring structures, enhancing the functionality of therapeutic products.

Material Science

Advanced Materials Development

The chemical structure of this compound allows for applications in developing advanced materials such as hydrogels. These materials are essential in drug delivery systems and tissue engineering.

Properties

- Hydrogel Formation : The compound can be utilized to create hydrogels that provide controlled release of therapeutic agents.

- Biocompatibility : Research indicates that peptides containing Dap are biocompatible, making them suitable for biomedical applications.

特性

IUPAC Name |

(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWKLGZKZRIVIE-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584987 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201472-68-6 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。